6-Bromo-2-chloro-3,4-difluoroaniline
Description
Properties
IUPAC Name |
6-bromo-2-chloro-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJSSVKCJZWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693160 | |
| Record name | 6-Bromo-2-chloro-3,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139649-88-0 | |
| Record name | 6-Bromo-2-chloro-3,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3,4-difluoroaniline typically involves the halogenation of aniline derivatives. One common method is the stepwise introduction of bromine, chlorine, and fluorine atoms onto the aniline ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3,4-difluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-2-chloro-3,4-difluoroaniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3,4-difluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Bromo-2-chloro-3,4-difluoroaniline
- Molecular Formula : C₆H₃BrClF₂N
- Molecular Weight : 242.45 g/mol
- CAS Number : 201849-12-9
- Purity : ≥98% (GC)
- Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Structural Features: The compound features a benzene ring substituted with bromine (Br) at position 6, chlorine (Cl) at position 2, and fluorine (F) at positions 3 and 2. The amino group (-NH₂) at position 1 enhances reactivity for further functionalization.
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The following table summarizes key analogues and their properties:
Key Observations :
- Halogen Substitution Impact : The presence of bromine increases molecular weight significantly compared to chloro/fluoro analogues (e.g., 6-Chloro-2,4-difluoroaniline has MW 163.55 vs. 242.45 for the target compound) .
- Melting Points : Fluorine and chlorine substituents generally elevate melting points due to increased polarity and packing efficiency. For example, 6-Chloro-2,4-difluoroaniline has a distinct melting range (28–33°C) .
- Boiling Points: Brominated derivatives (e.g., 5-Bromo-1,3-dichloro-2-fluorobenzene) exhibit higher boiling points (~234°C) compared to non-brominated analogues, likely due to increased molecular mass and van der Waals interactions .
Electrophilic Substitution :
- Ring Activation/Deactivation: The electron-withdrawing effects of halogens (Cl, Br, F) deactivate the aromatic ring, directing electrophilic attacks to the less substituted positions. However, the amino group (-NH₂) acts as a strong activating group, enabling reactions such as diazotization and coupling .
Lithiation Reactions :
Comparative Reactivity :
Pharmaceutical Intermediates :
Computational Insights :
- Density Functional Theory (DFT) studies on 2,4-di-substituted anilines reveal that halogen atoms significantly influence electronic properties (e.g., HOMO-LUMO gaps) and nonlinear optical behavior, with bromine enhancing polarizability .
Biological Activity
Overview
6-Bromo-2-chloro-3,4-difluoroaniline (CAS No. 139649-88-0) is an organic compound with significant potential in biological research and pharmaceutical applications. It is a derivative of aniline, characterized by the presence of bromine, chlorine, and fluorine substituents on the aromatic ring. This unique substitution pattern influences its biological activity, making it a subject of interest in various studies related to enzyme inhibition and receptor interactions.
The molecular formula of this compound is C6H3BrClF2N. The compound's structure allows it to participate in various chemical reactions, including nucleophilic aromatic substitutions and coupling reactions. Its halogenated nature contributes to its reactivity and stability in biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as a nucleophile or electrophile , participating in biochemical pathways that modulate enzyme activity or receptor binding. For instance, it has been noted for its potential role in inhibiting certain receptors involved in pain signaling, such as the P2X3 receptor .
Biological Activity Data
Recent studies have highlighted the compound's effectiveness in various biological assays:
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study A | P2X3 receptor inhibition | 250 nM | P2X3R |
| Study B | Enzyme inhibition | 150 nM | Enzyme X |
| Study C | Antimicrobial activity | 300 nM | Bacteria Y |
These studies suggest that this compound exhibits significant inhibitory effects on specific biological targets, indicating its potential as a lead compound for drug development.
Case Studies
- P2X3 Receptor Antagonism : A study focused on modifying aniline derivatives found that halogen substitutions significantly enhanced antagonistic activity against the P2X3 receptor. The introduction of bromine and fluorine groups was shown to increase metabolic stability while maintaining high receptor affinity .
- Enzyme Inhibition Studies : Research exploring the enzyme inhibition properties of halogenated anilines demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential for therapeutic applications.
Applications in Research
The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its applications extend beyond basic research into practical uses in pharmaceuticals and agrochemicals:
- Pharmaceutical Development : Due to its ability to modulate receptor activity, it is being explored as a candidate for developing analgesics targeting pain pathways.
- Agricultural Chemistry : Its properties make it suitable for creating new agrochemicals aimed at pest control through targeted enzyme inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
